cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol
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Overview
Description
cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol: is a chemical compound with the molecular formula C7H12F3NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a trifluoromethyl group and a hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(trifluoromethyl)piperidine.
Hydroxylation: The introduction of a hydroxyl group at the 3-position of the piperidine ring is achieved through hydroxylation reactions. Common reagents used for this step include oxidizing agents such as hydrogen peroxide or peracids.
Cis-Configuration: The cis-configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the hydroxyl group or the piperidine ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems .
Medicine: Its unique structure may contribute to improved pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound) is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target molecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
6-(Trifluoromethyl)piperidine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Hydroxypiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
cis-((6-(Methyl)piperidin-3-YL)methanol): Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) makes it unique. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further chemical modifications .
Properties
IUPAC Name |
[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHLDWPCVVZPC-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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